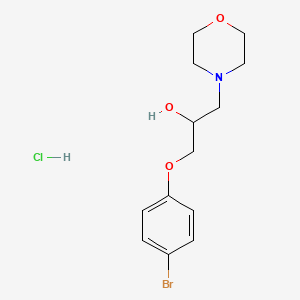
1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride” appears to be a complex organic molecule. It contains a bromophenoxy group, a morpholine ring, and a propan-2-ol group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a bromophenol with a morpholine derivative. However, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The bromophenoxy group would likely be planar due to the nature of the carbon-bromine and carbon-oxygen bonds. The morpholine ring is a six-membered ring containing four carbon atoms and one nitrogen and one oxygen atom, which would give it some degree of polarity.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the bromine atom, the ether group (phenoxy), and the morpholine ring. The bromine atom could potentially be replaced in a substitution reaction. The ether group might be cleaved under acidic conditions. The morpholine ring could potentially undergo reactions at the nitrogen atom.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly increase its boiling point compared to similar compounds without a halogen atom. The morpholine ring could potentially make the compound a base, and the phenoxy group might make the compound somewhat polar, affecting its solubility properties.Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment, and its use should be in compliance with local regulations and guidelines.
Future Directions
The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have potential applications in fields such as medicinal chemistry, materials science, or chemical biology, depending on its properties.
Please note that this is a general analysis based on the structure of the compound and common reactions of similar functional groups. For a detailed and accurate analysis, specific experimental data and literature sources are needed. Always follow safety guidelines when handling chemicals. If you have more specific information or context about this compound, I could provide a more tailored analysis.
properties
IUPAC Name |
1-(4-bromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3.ClH/c14-11-1-3-13(4-2-11)18-10-12(16)9-15-5-7-17-8-6-15;/h1-4,12,16H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCWZCMCMBEBRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=C(C=C2)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromophenoxy)-3-morpholinopropan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Cyano-3-methylbutan-2-yl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2852770.png)
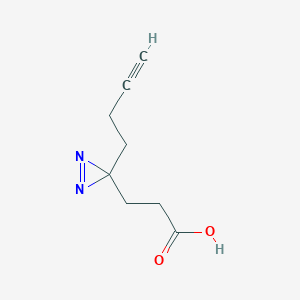
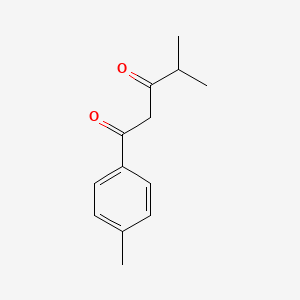
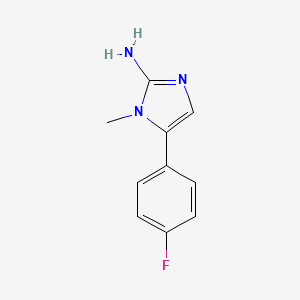
![1,3-Dimethyl-8-(4-phenylpiperazin-1-yl)-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
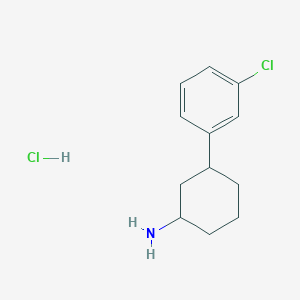
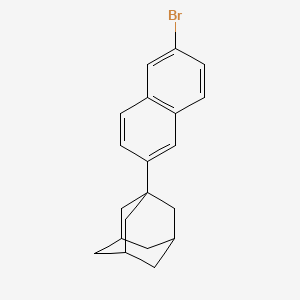
![8-[(4-Ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2852781.png)
![1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonylpiperidin-3-amine;hydrochloride](/img/structure/B2852782.png)
![7-tert-butyl-2-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2852786.png)
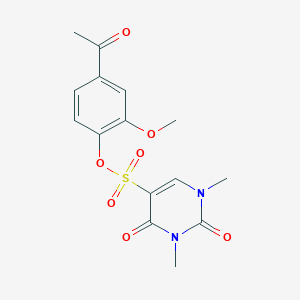
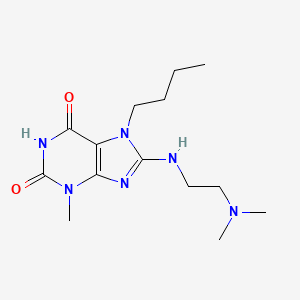
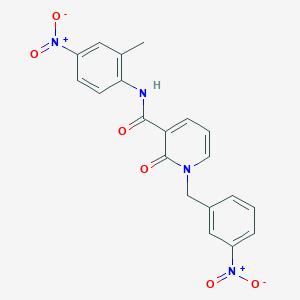
![N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2852790.png)